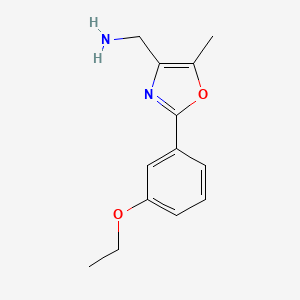

(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[2-(3-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-16-11-6-4-5-10(7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNZGYXSSBVSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC(=C(O2)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure

The compound features an oxazole ring substituted with an ethoxyphenyl group and a methanamine moiety. This unique structure may enhance its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the oxazole class, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : Related compounds have demonstrated significant antimicrobial activity against various bacterial strains.

- Cytotoxicity : Some analogs show selective cytotoxic effects on cancer cells, suggesting potential applications in oncology .

- Pharmacological Effects : Predictive models indicate that this compound may affect multiple biochemical pathways, although specific targets remain to be elucidated.

The precise mechanism of action for this compound is not fully understood. However, based on structural similarities with other bioactive compounds, it is hypothesized that it may interact with biological targets through:

- Non-covalent Interactions : Such as hydrogen bonding and hydrophobic interactions.

- Influence on Biochemical Pathways : While specific pathways are not identified, compounds with similar structures often modulate various cellular processes.

Pharmacokinetics

The molecular weight of this compound suggests favorable absorption characteristics. Further studies are needed to determine its bioavailability and metabolic profile.

Comparative Biological Activity

To contextualize the biological activity of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring; known for neuroactive properties | Antagonist at mGluR5 receptors |

| 5-Methyloxazole | Lacks ethoxy substitution; simpler structure | Antimicrobial properties |

| Ethoxybenzene | Ethoxy group attached to a benzene ring; less complex | Solvent and precursor in organic synthesis |

This comparison highlights the unique aspects of this compound, particularly its potential for enhanced biological activity due to its specific structural features.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study focusing on the antimicrobial properties of oxazole derivatives found that compounds similar to this compound exhibited significant effectiveness against various bacterial strains. This suggests that modifications to the oxazole structure can enhance antimicrobial efficacy.

- Cytotoxicity in Cancer Cells : Research into related compounds has shown selective cytotoxic effects against cancer cells while sparing non-transformed cells. This selectivity is attributed to the ability of these compounds to induce metabolic stress in cancer cells, leading to cell death .

- Predictive Modeling : Using computational methods like Structure-Activity Relationship (SAR) analysis and PASS modeling, researchers have begun to predict the pharmacological effects of this compound. These models suggest promising therapeutic avenues, particularly in infectious disease treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations: Oxazole vs. Thiazole

The substitution of oxazole (O, N) with thiazole (S, N) in analogs significantly alters physicochemical and biological properties. For example:

- Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) exhibit higher molecular weights (261.17–279.18 g/mol) compared to the oxazole-based target compound (estimated ~240 g/mol).

- Oxazole derivatives , such as the target compound, may exhibit greater hydrogen-bonding capacity due to the electronegative oxygen atom, improving solubility or target binding .

Substituent Effects: Ethoxy vs. Chloro

The substituent on the phenyl ring profoundly impacts electronic and steric properties:

- 3-Ethoxyphenyl (target compound) : The ethoxy group donates electron density via resonance, increasing the phenyl ring’s electron richness. This may favor interactions with electron-deficient biological targets.

- Chlorophenyl (analogs) : Chlorine, an electron-withdrawing group, reduces ring electron density. For example, [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride has a melting point of 268°C, likely due to efficient crystal packing of the para-chloro substituent. In contrast, the 3-chloro isomer melts at 203–204°C, highlighting the impact of substituent position on physical properties .

Pharmacological Implications

- Biological Activity : While direct data for the target compound are lacking, structurally related oxazole-containing compounds (e.g., the pyrrole derivative in ) demonstrate biological activity, suggesting the oxazole ring may contribute to binding in enzyme or receptor systems. Thiazole derivatives are often explored for antimicrobial or anticancer properties, but their sulfur atom may confer different metabolic profiles compared to oxazole .

- Solubility and Bioavailability : The hydrochloride salts of thiazole analogs (e.g., CAS RN 690632-35-0) are likely water-soluble, a trait the target compound may share if synthesized as a salt. The smaller molecular weight of the oxazole derivative could improve membrane permeability .

Data Table: Key Comparative Properties

| Compound Name | Heterocycle | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Notable Features |

|---|---|---|---|---|---|

| (2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine | Oxazole | 3-Ethoxy | ~240* | Not reported | Primary amine; electron-donating group |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | Thiazole | 4-Chloro | 261.17 | 268 | High melting point; hydrochloride salt |

| [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl monohydrate | Thiazole | 3-Chloro | 279.18 | 203–204 | Lower melting point; monohydrate form |

*Estimated based on molecular formula.

Preparation Methods

Starting Materials and Reaction Scheme

- 3-Ethoxyacetophenone is used as the aromatic ketone precursor.

- The ketone is converted to an α-amino ketone intermediate, often via reductive amination or amide formation.

- Reaction with an appropriate carboxylic acid derivative (such as acetic acid or its derivatives) facilitates cyclization to the oxazole ring.

Cyclization Conditions

- Cyclodehydration is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or via microwave-assisted heating.

- Reaction temperatures range from 80°C to 150°C depending on the reagent and solvent system.

- Solvents such as toluene, acetonitrile, or dichloromethane are commonly used.

Introduction of Methanamine Group

- The methanamine substituent at the 4-position can be introduced by nucleophilic substitution on a 4-halogenated oxazole intermediate.

- Halogenation at the 4-position (usually bromination) is achieved using N-bromosuccinimide (NBS) or other halogenating agents.

- Subsequent displacement with ammonia or a primary amine under controlled conditions yields the methanamine derivative.

Yield and Purification

- Overall yields for the multi-step process range from 40% to 70%.

- Purification is typically achieved by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

- Crystallization may be used for final product isolation.

Approach B: Functionalization of Pre-formed Oxazole Rings

Synthesis of 2-(3-Ethoxyphenyl)-5-methyloxazole

- The oxazole core is synthesized first, often via condensation of 3-ethoxybenzaldehyde with acetamide derivatives under acidic conditions.

- Methyl substitution at the 5-position is introduced by using methyl-substituted starting materials or via methylation reactions post-cyclization.

Functional Group Interconversion at the 4-Position

- The 4-position is activated by converting it into a leaving group such as a halide (bromide or chloride).

- This intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to install the methanamine group.

Reaction Conditions

- Halogenation is performed under mild conditions using NBS or phosphorus oxyhalides.

- Amination is carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures (50–80°C).

- Catalysts such as palladium complexes may be employed to facilitate amination when direct substitution is inefficient.

Yield and Purification

- Yields for halogenation and amination steps are typically in the range of 60–85%.

- Purification involves chromatographic techniques and recrystallization.

Comparative Data Table of Preparation Methods

| Step | Approach A (Cyclization) | Approach B (Functionalization) |

|---|---|---|

| Starting Material | 3-Ethoxyacetophenone, amino ketone intermediates | 3-Ethoxybenzaldehyde, acetamide derivatives |

| Key Reaction | Cyclodehydration with POCl3 or PPA | Halogenation of oxazole ring (NBS) |

| Methanamine Introduction | Nucleophilic substitution on 4-halogenated oxazole | Nucleophilic substitution or Pd-catalyzed amination |

| Reaction Temperature | 80–150°C | 50–80°C |

| Solvents | Toluene, acetonitrile, dichloromethane | DMF, DMSO |

| Overall Yield (%) | 40–70% | 60–85% |

| Purification Methods | Column chromatography, crystallization | Chromatography, recrystallization |

| Advantages | Direct ring formation, fewer steps | Higher yields, modular functionalization |

| Limitations | Multi-step, moderate yields | Requires pre-formed oxazole, possible catalyst use |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.